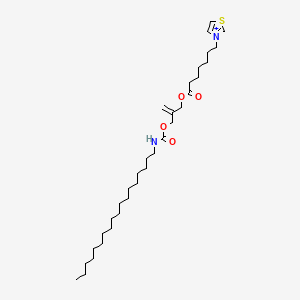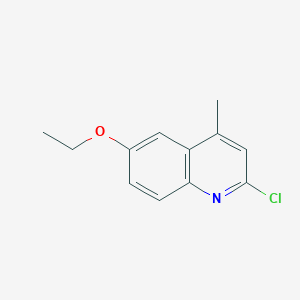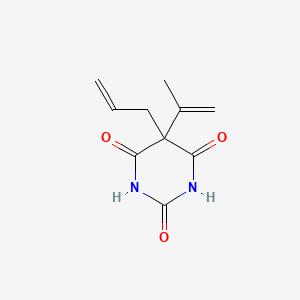
Barbituric acid, 5-allyl-5-isopropenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-allyl-5-isopropenyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs. The 5-allyl-5-isopropenyl derivative is a modified version with specific substituents that can alter its chemical and biological properties .
Métodos De Preparación
The synthesis of barbituric acid, 5-allyl-5-isopropenyl-, involves the introduction of allyl and isopropenyl groups to the barbituric acid core. One common method includes the reaction of barbituric acid with allyl bromide and isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Barbituric acid, 5-allyl-5-isopropenyl-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Barbituric acid derivatives, including the 5-allyl-5-isopropenyl variant, have significant applications in scientific research:
Chemistry: Used as building blocks in organic synthesis for the preparation of more complex molecules.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Investigated for their pharmacological properties, including sedative and hypnotic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-allyl-5-isopropenyl-, involves its interaction with central nervous system receptors. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This leads to a sedative effect by reducing neuronal excitability . Molecular targets include various subunits of the GABA receptor, and pathways involved are primarily related to neurotransmission and synaptic inhibition .
Comparación Con Compuestos Similares
Barbituric acid, 5-allyl-5-isopropenyl-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate duration of action.
The uniqueness of the 5-allyl-5-isopropenyl derivative lies in its specific substituents, which can influence its chemical reactivity and biological activity. These differences can be crucial for tailoring the compound for specific applications in research and industry .
Propiedades
Número CAS |
66941-73-9 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
5-prop-1-en-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H12N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4H,1-2,5H2,3H3,(H2,11,12,13,14,15) |
Clave InChI |
URUUDFPSEYORGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1(C(=O)NC(=O)NC1=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


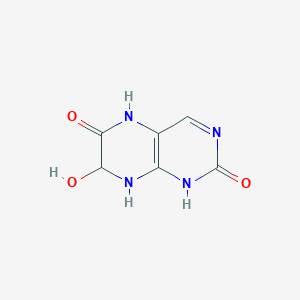
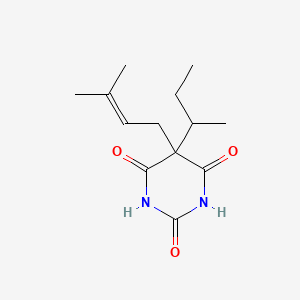
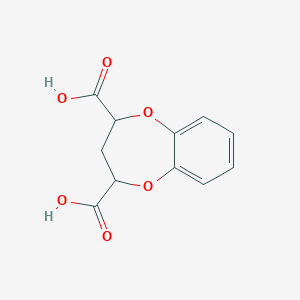
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
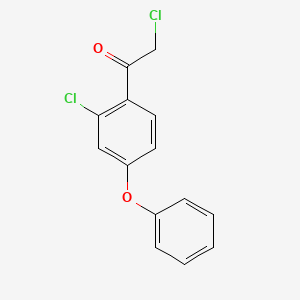

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
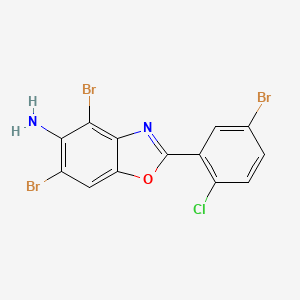
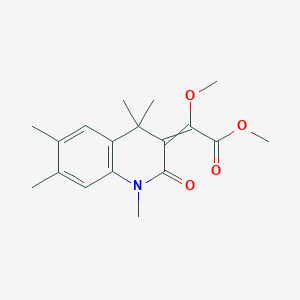
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
